molecular formula C17H21N3O2S B11604736 (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11604736
M. Wt: 331.4 g/mol
InChI Key: JGRUKOWDZFHORB-QINSGFPZSA-N
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Description

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a hydroxyethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylidene moiety can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in a ketone, while reduction of the benzylidene moiety yields a benzyl derivative.

Scientific Research Applications

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Fluorine compounds: Known for their reactivity and diverse applications in organic synthesis.

Uniqueness

What sets (5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H21N3O2S/c1-13-2-4-14(5-3-13)12-15-16(22)18-17(23-15)20-8-6-19(7-9-20)10-11-21/h2-5,12,21H,6-11H2,1H3/b15-12-

InChI Key

JGRUKOWDZFHORB-QINSGFPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CCO

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO

Origin of Product

United States

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